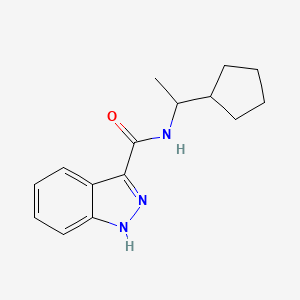
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine, also known as PIPES, is a commonly used buffer in biochemistry and molecular biology research. It is a zwitterionic buffer that is used to maintain a constant pH in biological experiments. PIPES is a versatile buffer that is used in a variety of applications, including protein purification, enzyme assays, and electrophoresis.
Wirkmechanismus
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine acts as a buffer by accepting or donating protons in solution. It has a pKa of 7.5, which makes it an effective buffer at pH values between 6.5 and 8.5. 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is a zwitterionic buffer, which means that it has both a positive and negative charge at physiological pH. This property allows 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine to maintain a constant pH in biological experiments.
Biochemical and Physiological Effects:
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has no known biochemical or physiological effects on living organisms. It is commonly used in vitro and does not interact with living cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as a buffer in biological experiments include its ability to maintain a constant pH over a wide range of temperatures and its low interference with biological molecules. 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is also relatively easy to prepare and has a low cost.
The limitations of using 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as a buffer include its limited buffering capacity at pH values outside of its optimal range and its potential to form complexes with metal ions. Additionally, 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine may interfere with some assays that rely on colorimetric or fluorescence measurements.
Zukünftige Richtungen
There are several future directions for the use of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in biological research. One area of interest is the development of new 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine derivatives with improved buffering capacity and stability. Another area of interest is the use of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in the development of new diagnostic assays for diseases such as cancer and infectious diseases. Additionally, 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine may have potential applications in drug delivery and gene therapy.
Synthesemethoden
The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine involves the reaction of pyridine-4-carboxaldehyde with 1-(1H-imidazol-5-ylsulfonyl)piperazine in the presence of a base. The resulting product is then purified by recrystallization. The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is relatively simple and can be performed in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is commonly used as a buffer in a variety of biological experiments. It is used to maintain a constant pH in solutions containing proteins, enzymes, and nucleic acids. 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is also used in electrophoresis to separate proteins and nucleic acids based on their charge and size. Additionally, 1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is used in the purification of proteins and enzymes.
Eigenschaften
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-21(20,13-9-15-11-16-13)18-7-5-17(6-8-18)10-12-1-3-14-4-2-12/h1-4,9,11H,5-8,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHVGNSVSDVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-5-ylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)


![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)



![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)
